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For Researchers, Scientists, and Drug Development Professionals

Introduction
(4-heptylphenyl)boronic acid is an organoboron compound that belongs to the larger class of

arylboronic acids. These compounds have garnered significant interest in medicinal chemistry

and drug development due to their versatile reactivity and unique biological activities. Boronic

acids are recognized for their ability to form reversible covalent bonds with diols, a feature that

has been exploited in the design of sensors and drug delivery systems. Furthermore, their role

as bioisosteres of carboxylic acids and their utility as key building blocks in carbon-carbon

bond-forming reactions, most notably the Suzuki-Miyaura coupling, make them indispensable

tools in the synthesis of complex organic molecules, including pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of (4-heptylphenyl)boronic acid, with a focus on its relevance to

drug discovery and development.

Chemical and Physical Properties
(4-heptylphenyl)boronic acid is a white to off-white solid at room temperature. Its

fundamental properties are summarized in the table below.
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Property Value Reference

Molecular Weight 220.12 g/mol [3]

Molecular Formula C₁₃H₂₁BO₂ [3]

CAS Number 256383-44-5 [3]

IUPAC Name (4-heptylphenyl)boronic acid [3]

Synonyms

4-n-heptylphenylboronic acid,

4-(hept-1-yl)benzeneboronic

acid

[3]

SMILES
CCCCCCC1=CC=C(C=C1)B(

O)O
[3]

InChIKey
RFBUNLZEBLXJKX-

UHFFFAOYSA-N
[3]

Applications in Drug Development
The utility of (4-heptylphenyl)boronic acid in drug development can be primarily categorized

into two areas: as a synthetic intermediate and as a potential bioactive agent itself.

Synthetic Intermediate in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an

organoboron compound and an organohalide.[4][5] This reaction is a powerful tool for creating

carbon-carbon bonds to synthesize biaryl compounds, which are common structural motifs in

pharmaceuticals.[6] (4-heptylphenyl)boronic acid, with its heptyl chain, can be used to

introduce a lipophilic moiety into a drug candidate, potentially improving its pharmacokinetic

properties such as membrane permeability and metabolic stability.

Potential as an Enzyme Inhibitor
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine

proteases.[7] The boron atom can form a stable, reversible tetrahedral adduct with the catalytic

serine residue in the enzyme's active site, mimicking the transition state of the natural
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substrate.[8] This mechanism is the basis for the action of the FDA-approved drug bortezomib,

a proteasome inhibitor used in cancer therapy.[1]

While specific inhibitory data for (4-heptylphenyl)boronic acid is not widely published, its

close structural analog, 4-nonylphenylboronic acid, has been shown to be a potent and

selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[9] FAAH is a key enzyme in the

endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide.

Inhibition of FAAH leads to elevated anandamide levels, which has therapeutic potential for

pain, anxiety, and inflammatory disorders. The long alkyl chain of these phenylboronic acids is

thought to contribute to their affinity and selectivity for the FAAH active site.

The table below summarizes the inhibitory activity of the closely related 4-nonylphenylboronic

acid against several enzymes.

Target Enzyme Inhibitor IC₅₀ (nM) Selectivity

Fatty Acid Amide

Hydrolase (FAAH)

4-nonylphenylboronic

acid
9.1 870-fold vs. MAGL

Monoacylglycerol

Lipase (MAGL)

4-nonylphenylboronic

acid
7900

Endothelial Lipase
4-nonylphenylboronic

acid
100

Lipoprotein Lipase
4-nonylphenylboronic

acid
1400

Data for 4-nonylphenylboronic acid from Minkkilä A, et al. (2008) and O'Connell DP, et al.

(2012).[9]

Experimental Protocols
General Protocol for the Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids involves the reaction of an

organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate,

followed by acidic hydrolysis.[1][10]
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Reaction Scheme:

Ar-X + Mg → Ar-MgX (Grignard formation)

Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR)

Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂

Materials:

4-heptylbromobenzene

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Triisopropyl borate

Aqueous hydrochloric acid (e.g., 2M HCl)

Anhydrous sodium sulfate

Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere

(e.g., argon or nitrogen).

Add a solution of 4-heptylbromobenzene in anhydrous THF dropwise to the magnesium

turnings to initiate the Grignard reaction.

After the formation of the Grignard reagent is complete, cool the reaction mixture to -78 °C.

Add triisopropyl borate dropwise to the cooled Grignard solution.

Allow the reaction mixture to warm to room temperature and stir for several hours.

Quench the reaction by slowly adding aqueous HCl at 0 °C.
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Extract the aqueous layer with an organic solvent like diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield (4-
heptylphenyl)boronic acid.

General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of (4-
heptylphenyl)boronic acid with an aryl halide.[11][12]

Materials:

(4-heptylphenyl)boronic acid

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Water (for aqueous base solutions)

Procedure:

In a reaction vessel, combine the aryl halide (1.0 eq.), (4-heptylphenyl)boronic acid (1.2-

1.5 eq.), and the base (2.0-3.0 eq.).

Add the palladium catalyst (typically 1-5 mol%).

Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

Add the degassed solvent(s) via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
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Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the product by column chromatography.

Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Suzuki-Miyaura Coupling
Combine Reactants:

Aryl Halide
(4-heptylphenyl)boronic acid

Base

Add Palladium Catalyst
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Heat Reaction Mixture
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Monitor Reaction Progress
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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